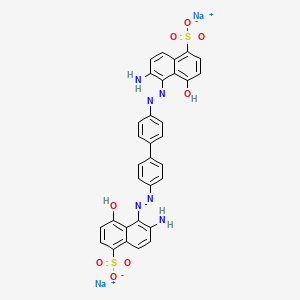

Direct Violet 1

Description

Properties

CAS No. |

2586-60-9 |

|---|---|

Molecular Formula |

C32H24N6NaO8S2 |

Molecular Weight |

707.7 g/mol |

IUPAC Name |

disodium;6-amino-5-[[4-[4-[(2-amino-8-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N6O8S2.Na/c33-25-11-5-19-13-23(47(41,42)43)15-27(39)29(19)31(25)37-35-21-7-1-17(2-8-21)18-3-9-22(10-4-18)36-38-32-26(34)12-6-20-14-24(48(44,45)46)16-28(40)30(20)32;/h1-16,39-40H,33-34H2,(H,41,42,43)(H,44,45,46); |

InChI Key |

LCTYLUVJEKATPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC4=C(C=CC(=C43)O)S(=O)(=O)[O-])N)N=NC5=C(C=CC6=C(C=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Direct Violet 1; Airedale Violet ND; CCRIS 2413; NSC 75778; NSC-75778; NSC75778; Direct Violet N; Diazine Violet N; Benzanil Violet N; |

Origin of Product |

United States |

Foundational & Exploratory

Direct Violet 1 (CAS No. 2586-60-9): A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activities, and experimental applications of the azo dye Direct Violet 1, with a focus on its role as a protein-protein interaction inhibitor and its genotoxic potential.

Core Chemical and Physical Properties

This compound, also known as C.I. This compound and C.I. 22570, is a double azo dye.[1] It is characterized by the following key properties:

| Property | Value | Source |

| CAS Number | 2586-60-9 | [1] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2] |

| Molecular Weight | 728.66 g/mol | [1][2] |

| Appearance | Reddish-brown to brown or off-white solid powder. | [1][3] |

| Solubility | Soluble in water (62.5 mg/mL), resulting in a deep purplish-red to purple solution. Slightly soluble in alcohol. Insoluble in other organic solvents. | [1][3][4] |

| C.I. Number | 22570 | [1][4] |

Biological Activity and Applications

Primarily used as a textile dye for cellulose-based materials like cotton and viscose, this compound has garnered recent attention in the scientific community for its biological activities.[1][5] It has been identified as a potent inhibitor of specific protein-protein interactions (PPIs), most notably the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][6] This inhibitory action suggests its potential as a lead compound in the development of antiviral therapeutics. Furthermore, it has been shown to inhibit the interaction between Tumor Necrosis Factor alpha (TNF-α) and its receptor (TNFR1).[3]

Inhibition of SARS-CoV-2 Viral Entry

This compound has been demonstrated to inhibit the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor.[3][6] This is a critical step in the viral entry process. The inhibitory concentrations are summarized in the table below:

| Target Interaction | IC₅₀ (µM) | Source |

| SARS-CoV-2-S-RBD binding to ACE2 | 1.47 | [3] |

| SARS-CoV-S1S2 binding to ACE2 | 2.63 | [3] |

| TNF-R1 binding to TNF-α | 2.11 | [3] |

| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 | [3] |

The mechanism of action is believed to be the direct interference with the protein-protein interaction, thereby blocking the initial attachment of the virus to the host cell.

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound - Immunomart [immunomart.com]

- 3. Genotoxicity studies on the removal of a direct textile dye by a fungal strain, in vivo, using micronucleus and RAPD-PCR techniques on male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

Technical Guide: Direct Violet 1 and Its Synonyms in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diazo dye C.I. Direct Violet 1, also widely known as Chlorazol Violet N. Traditionally used in the textile industry, this compound has garnered significant interest in biomedical research for its potent inhibitory effects on specific protein-protein interactions (PPIs), most notably as a blocker of SARS-CoV-2 viral entry. This document outlines its chemical and physical properties, key synonyms, and detailed experimental protocols for its application as a viral entry inhibitor.

Compound Identification and Synonyms

This compound is a polysulfonated diazo dye recognized by numerous synonyms across different suppliers and historical contexts. Identifying these alternative names is crucial for comprehensive literature searches and material sourcing.

| Primary Name | Synonyms |

| C.I. This compound | Chlorazol Violet N, Direct Violet N, Diamine Violet N, Direct Violet 4RB, Dianil Violet H, Erie Violet 3R, Pontamine Violet N |

Physicochemical and Technical Data

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection and concentration calculations.

| Property | Value | Citation |

| CAS Number | 2586-60-9 | [1][2] |

| C.I. Number | 22570 | [1][3] |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][3][4][5] |

| Molecular Weight | 728.66 g/mol | [1][2][3][4] |

| Appearance | Reddish-brown powder | [1][3] |

| Solubility | Soluble in water; Insoluble in organic solvents. | [1][3] |

Application in SARS-CoV-2 Research

This compound has been identified as a potent small-molecule inhibitor of the protein-protein interaction between the SARS-CoV-2 spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] This interaction is the critical first step for viral entry into host cells. By binding to the spike protein, this compound allosterically blocks the attachment of the virus to the cell surface, effectively preventing infection.[1] This mechanism has been validated in both cell-free binding assays and cell-based pseudovirus entry assays.[1]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified through various assays, demonstrating its efficacy against coronaviral targets.

| Assay Description | Target | IC₅₀ Value | Citation |

| Cell-Free Binding Assay | SARS-CoV-2 S-RBD binding to hACE2 | 1.47 µM | [6] |

| Cell-Free Binding Assay | SARS-CoV S1S2 binding to hACE2 | 2.63 µM | [6] |

| Pseudovirus Entry Assay | SARS-CoV-2 pseudovirus entry into hACE2-expressing cells | 35.8 µM | [6] |

| Cell-Free Binding Assay | TNF-R1 binding to TNFα | 2.11 µM | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound's inhibitory activity, based on the work of Bojadzic et al.[1]

Cell-Free Spike-ACE2 Binding Inhibition Assay (ELISA-type)

This assay quantifies the ability of a compound to inhibit the binding of the viral spike protein to the ACE2 receptor in a controlled, cell-free environment.

Materials:

-

Recombinant human ACE2-Fc protein (Sino Biological, Cat. no. 10108-H02H)

-

Recombinant SARS-CoV-2 S1 protein (His-tag) (Sino Biological, Cat. no. 40591-V08H)

-

96-well high-binding microplates (Costar)

-

Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk in PBST

-

HRP-conjugated anti-His antibody (Qiagen)

-

TMB Substrate (Thermo Fisher)

-

Stop Solution: 2N H₂SO₄

-

This compound (or other test compounds) dissolved in DMSO and diluted in PBS.

Protocol:

-

Plate Coating: Coat 96-well plates with 100 µL/well of human ACE2-Fc protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the plates three times with 200 µL/well of Wash Buffer.

-

Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Compound Incubation: Add 100 µL/well of SARS-CoV-2 S1 protein (0.5 µg/mL) pre-incubated for 30 minutes with varying concentrations of this compound (from 0.01 to 100 µM).

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Detection Antibody: Add 100 µL/well of HRP-conjugated anti-His antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Signal Development: Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Stop the reaction by adding 50 µL/well of Stop Solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls and determine the IC₅₀ value using a non-linear regression model.

SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay measures the ability of a compound to block viral entry into host cells using a replication-defective pseudovirus that expresses the SARS-CoV-2 spike protein.

Materials:

-

HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).

-

SARS-CoV-2 pseudovirus (lentiviral or VSV-based) encoding a reporter gene (e.g., Luciferase or GFP).

-

Complete Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

96-well white, clear-bottom cell culture plates.

-

Luciferase Assay Reagent (e.g., Bright-Glo, Promega).

-

This compound (or other test compounds) dissolved in DMSO and diluted in media.

Protocol:

-

Cell Seeding: Seed 2 x 10⁴ HEK293T-hACE2 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: On the next day, remove the medium and add 50 µL of fresh medium containing serial dilutions of this compound. Incubate for 1 hour at 37°C.

-

Infection: Add 50 µL of SARS-CoV-2 pseudovirus (at a pre-determined dilution to yield a high signal-to-noise ratio) to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

Lysis and Signal Measurement (for Luciferase):

-

Remove the culture medium.

-

Add 50 µL of 1x cell lysis buffer and incubate for 10 minutes.

-

Add 50 µL of Luciferase Assay Reagent to each well.

-

Measure luminescence using a plate luminometer.

-

-

Analysis: Calculate the percent inhibition of viral entry for each concentration relative to DMSO-treated virus controls and determine the IC₅₀ value.

Visualized Mechanism and Workflows

The following diagrams illustrate the key mechanism of action and experimental workflow described in this guide.

Caption: Mechanism of SARS-CoV-2 entry inhibition by this compound.

Caption: Experimental workflow for the pseudovirus neutralization assay.

References

- 1. Small-Molecule Inhibitors of the Coronavirus Spike: ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein–Protein Interaction from a Chemical Space of Privileged Protein Binders [mdpi.com]

- 4. Small-Molecule In Vitro Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 | bioRxiv [biorxiv.org]

- 5. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Direct Violet 1: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Direct Violet 1, with a particular focus on its recently discovered potential as an inhibitor of the SARS-CoV-2 spike protein-ACE2 interaction. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Properties of this compound

This compound, also known by synonyms such as Direct Violet N and Chlorazol Violet N, is a double azo dye.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [1][2][3] |

| Molecular Weight | 728.66 g/mol | [1][3] |

| CAS Number | 2586-60-9 | [1][3] |

| Appearance | Reddish-brown powder | [1][3] |

| Solubility | Soluble in water | [1][3] |

Biological Activity and Potential Therapeutic Applications

Recent in vitro studies have highlighted the potential of this compound as an inhibitor of the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[4][5] This interaction is a critical step in the entry of the virus into host cells. By blocking this interaction, this compound has been shown to inhibit viral entry.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through various assays, with the key findings summarized below.

| Assay | IC₅₀ Value | Source(s) |

| SARS-CoV-2-S-RBD binding to human ACE2 | 1.47 µM | [4] |

| SARS-CoV-S1S2 binding to ACE2 | 2.63 µM | [4] |

| TNF-R1 binding to TNFα | 2.11 µM | [4] |

| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | 35.8 µM | [4] |

Experimental Protocols: SARS-CoV-2 Spike-ACE2 Binding Inhibition Assay

The following is a generalized protocol for an in vitro, cell-free ELISA-based assay to screen for inhibitors of the SARS-CoV-2 spike protein-ACE2 interaction. This protocol is based on the principles of commercially available assay kits and published research methodologies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of the SARS-CoV-2 spike protein (Receptor Binding Domain, RBD) to the human ACE2 receptor.

Materials:

-

Recombinant human ACE2 protein

-

Recombinant SARS-CoV-2 Spike RBD protein (e.g., His-tagged)

-

Microplate (96-well, high-binding capacity)

-

This compound

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Wash Buffer (e.g., PBST - 0.05% Tween 20 in PBS)

-

Anti-His tag antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Dilute recombinant human ACE2 protein in Coating Buffer to a concentration of 2 µg/mL. Add 100 µL of this solution to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS).

-

Inhibition Reaction: Discard the blocking solution and wash the plate three times with Wash Buffer. Add 50 µL of the diluted this compound solutions to the appropriate wells. Add 50 µL of a pre-determined optimal concentration of His-tagged Spike RBD protein to all wells (except for the blank). Incubate for 1 hour at 37°C.

-

Detection: Discard the solution and wash the plate three times with Wash Buffer. Add 100 µL of HRP-conjugated anti-His tag antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.

-

Signal Development: Discard the antibody solution and wash the plate five times with Wash Buffer. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Measurement: Stop the reaction by adding 50 µL of Stop Solution to each well. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory effect of this compound on the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Conclusion

This compound is a well-characterized chemical compound with emerging biological applications. Its ability to inhibit the SARS-CoV-2 spike-ACE2 interaction in vitro suggests a potential avenue for the development of novel antiviral therapeutics. Further research is warranted to explore its efficacy and safety in more complex biological systems. This guide provides foundational information to support such research endeavors.

References

The Solubility Profile of Direct Violet 1: A Technical Guide for Laboratory Professionals

An In-depth Examination of the Solubility Characteristics of C.I. Direct Violet 1 in Common Laboratory Solvents, Complete with Standardized Experimental Protocols for Determination.

Introduction

This compound, also known by its Colour Index name C.I. 22570, is an azo dye utilized in various industrial and research applications, including the dyeing of cotton, viscose, silk, and paper.[1] A thorough understanding of its solubility in different laboratory solvents is paramount for its effective application, formulation, and in toxicological and environmental studies. This technical guide provides a detailed overview of the known solubility of this compound and presents comprehensive experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a dye like this compound is governed by its molecular structure and the physicochemical properties of the solvent. As a sodium salt of a sulfonic acid, this compound is an ionic compound. Its solubility is therefore largely dependent on the polarity of the solvent and its ability to solvate the dye molecule. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

Quantitative and Qualitative Solubility of this compound

Comprehensive quantitative solubility data for this compound across a wide range of laboratory solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptions and a specific quantitative value for water provide a foundational understanding of its solubility profile.

Table 1: Solubility of this compound in Various Laboratory Solvents

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility (g/L) |

| Water | Protic, Polar | Soluble[1][2][3] | 62.5[4] |

| Cellosolve (2-Ethoxyethanol) | Glycol Ether | Soluble[2] | Data not available |

| Ethanol | Protic, Polar | Slightly Soluble[1] | Data not available |

| Methanol | Protic, Polar | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Data not available | Data not available |

| Dimethylformamide (DMF) | Aprotic, Polar | Data not available | Data not available |

| Acetone | Aprotic, Polar | Data not available | Data not available |

| Other Organic Solvents | Various | Insoluble[1][3] | Data not available |

Note: The quantitative solubility in water was sourced from a single supplier and may vary depending on the specific formulation and purity of the dye.

Experimental Protocols for Determining Dye Solubility

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols provide standardized methods for determination. Two primary methods are detailed: Spectrophotometric Analysis and Gravimetric Analysis.

Logical Workflow for Solubility Determination

The general workflow for determining the solubility of a dye involves preparing saturated solutions, separating the dissolved solute from the undissolved solid, and quantifying the concentration of the solute in the solution.

Caption: A flowchart illustrating the general steps for experimentally determining the solubility of a compound.

Spectrophotometric Method

This method is suitable for colored compounds like this compound and relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

a. Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of dilutions of the stock solution to generate a set of standards with decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent should be used as a blank.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve. The slope of this line is the molar absorptivity coefficient.

b. Determination of Saturation Solubility:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Carefully take an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.

Caption: A detailed workflow for determining dye solubility using the spectrophotometric method.

Gravimetric Method

This method is a more direct approach and can be used for any solute, including those that are not colored.

-

Add a known mass of this compound to a known volume or mass of the solvent in a sealed container. Ensure an excess of the solid is present.

-

Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

-

Carefully separate the undissolved solid from the saturated solution by filtration.

-

Evaporate the solvent from a known volume or mass of the clear filtrate to dryness under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the dye).

-

Weigh the solid residue.

-

The solubility is then calculated as the mass of the residue per the volume or mass of the solvent used.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid solutes in liquid solvents increases with temperature.

-

pH: As an ionic compound with acidic and basic functional groups, the pH of the aqueous solution can significantly affect the solubility of this compound.

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of the dye through common ion effects or co-solvency.

-

Purity of the Dye: Impurities in the dye sample can affect its measured solubility.

Conclusion

References

Spectroscopic and Bio-inhibitory Properties of Direct Violet 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Violet 1, a bis-azo dye, demonstrates distinct spectroscopic characteristics and has emerged as a molecule of interest in drug development due to its inhibitory effects on protein-protein interactions. This technical guide provides an in-depth overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and a summary of its inhibitory mechanism against the SARS-CoV-2 spike protein-ACE2 interaction.

Core Spectroscopic Properties

This compound exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic feature of azo dyes with extensive conjugated systems. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a prominent peak in the visible range.

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 525.0 nm | [1] |

| Specific Absorbance (E1% 1cm) | 295 at 525.0 nm | [1] |

| Molar Absorptivity (ε) | Approximately 214,950 M-1cm-1 | Calculated |

| Molecular Formula | C32H22N6Na2O8S2 | [1][2] |

| Molecular Weight | 728.66 g/mol | [1][2] |

| Appearance | Off-white to brown solid | [1] |

| Solubility | Soluble in water | [2][3] |

Note on Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated from the specific absorbance (E1% 1cm) using the formula: ε = (E1% 1cm * Molecular Weight) / 10. This yields a high molar absorptivity, indicating a strongly absorbing chromophore, which is consistent with the extended π-system of this bis-azo dye.

Fluorescence Spectroscopy

Currently, there is a lack of published data on the fluorescence properties (excitation and emission spectra, quantum yield) of this compound. Azo dyes often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as photoisomerization and internal conversion, which can quench the fluorescent signal.

Experimental Protocols

The following protocols provide a framework for the spectroscopic analysis of this compound.

UV-Visible Spectroscopy for Quantitative Analysis

This protocol outlines the steps for determining the concentration of this compound in a solution using UV-Visible spectrophotometry.

Objective: To determine the concentration of an unknown solution of this compound by generating a calibration curve.

Materials:

-

This compound

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Cuvettes (quartz or polystyrene)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of this compound.

-

Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µM). Ensure the dye is completely dissolved.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength to scan a range that includes the λmax of this compound (e.g., 400-700 nm) to obtain the full absorption spectrum. For quantitative measurements, set the wavelength to the λmax of 525 nm.

-

-

Blank Measurement:

-

Fill a cuvette with the solvent used to prepare the solutions.

-

Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.

-

-

Measurement of Standard Solutions:

-

Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.

-

Measure the absorbance of each standard solution at 525 nm. Record the values.

-

-

Generation of a Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R2 value should be close to 1, indicating a good linear fit.

-

-

Measurement of the Unknown Sample:

-

Measure the absorbance of the unknown this compound solution at 525 nm.

-

-

Determination of Unknown Concentration:

-

Use the equation from the calibration curve to calculate the concentration of the unknown sample.

-

Biological Activity: Inhibition of SARS-CoV-2 Entry

This compound has been identified as a small molecule inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][5][6] This interaction is the critical first step in viral entry into host cells.

Mechanism of Action

Studies have shown that this compound likely binds to the SARS-CoV-2 spike protein.[4] This binding event sterically hinders or allosterically modulates the spike protein's receptor-binding domain (RBD), preventing its association with the ACE2 receptor on the surface of human cells. By blocking this initial attachment, this compound effectively inhibits viral entry and subsequent infection.[3][4][6]

The inhibitory concentrations (IC50) for this interaction have been reported in the low micromolar range.[3][6] Specifically, this compound has been shown to inhibit the binding of the SARS-CoV-2 spike RBD to human ACE2 with an IC50 of 1.47 µM and the binding of the larger S1S2 spike protein to ACE2 with an IC50 of 2.63 µM.[3][6]

Conclusion

This compound possesses well-defined UV-Visible spectroscopic properties, making it amenable to quantitative analysis. While its fluorescence characteristics are not well-documented, its significant biological activity as an inhibitor of the SARS-CoV-2 spike-ACE2 interaction positions it as a valuable tool for research and a potential starting point for the development of novel antiviral therapeutics. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. glpbio.com [glpbio.com]

- 4. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike-ACE2 Protein-Protein Interaction from a Chemical Space of Privileged Protein Binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Mechanism of action of Direct Violet 1 as a viral entry inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a bis-azo dye, has emerged as a small molecule inhibitor of viral entry, with its primary characterized activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

It is important to note that while the core principles of viral entry inhibition are broadly applicable, the specific data and mechanisms detailed in this guide for this compound are currently limited to its effects on SARS-CoV-2. Further research is required to determine its potential efficacy against other enveloped viruses.

Core Mechanism of Action: Inhibition of Viral Attachment

The principal mechanism by which this compound inhibits viral entry is by disrupting the initial attachment of the virus to the host cell surface. Specifically, it acts as a protein-protein interaction (PPI) inhibitor, targeting the binding of the SARS-CoV-2 spike (S) protein to its cellular receptor, angiotensin-converting enzyme 2 (ACE2)[1][2][3].

The SARS-CoV-2 virion possesses spike glycoproteins on its surface, which are essential for initiating infection. The receptor-binding domain (RBD) of the S1 subunit of the spike protein directly engages with the ACE2 receptor on host cells. This high-affinity interaction is the critical first step in the viral entry cascade, leading to subsequent conformational changes in the spike protein that facilitate membrane fusion and viral genome entry.

This compound has been shown to interfere with this crucial S-protein-ACE2 interaction[1][2][3]. By binding to the SARS-CoV-2 spike protein, this compound effectively blocks the site of interaction with ACE2, thereby preventing the virus from docking onto the host cell. This inhibition of attachment is a key strategy in preventing viral infection, as it neutralizes the virus before it can enter the cell and begin replication.

References

Genotoxicity of Direct Violet 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1 (CAS No. 2586-60-9) is an azo dye that has been used in various industrial applications. Understanding the genotoxic potential of such chemicals is crucial for assessing their safety and potential risk to human health and the environment. This technical guide provides a comprehensive overview of the available genotoxicity studies on this compound, detailed experimental protocols for key assays, and visual representations of experimental workflows.

Data Presentation

A thorough literature search for quantitative genotoxicity data on this compound revealed limited publicly available information. The primary source of data comes from an in vivo study in male rats, which demonstrated positive genotoxic effects. However, the complete quantitative data sets from this study were not accessible. Therefore, the following tables are presented as illustrative examples of how such data would be structured, based on the qualitative findings reported.

Table 1: In Vivo Mammalian Erythrocyte Micronucleus Test with this compound (Illustrative)

| Treatment Group | Dose (mg/kg bw) | No. of Animals | No. of Polychromatic Erythrocytes (PCEs) Scored | No. of Micronucleated PCEs (MNPCEs) | % MNPCEs (Mean ± SD) | % PCE / (PCE + NCE) Ratio (Mean ± SD) |

| Vehicle Control (e.g., Water) | 0 | 5 | 2000/animal | - | - | - |

| This compound | Low Dose | 5 | 2000/animal | - | - | - |

| This compound | Mid Dose | 5 | 2000/animal | - | - | - |

| This compound | High Dose | 5 | 2000/animal | - | - | - |

| Positive Control (e.g., Cyclophosphamide) | Specific Dose | 5 | 2000/animal | - | - | - |

Note: Data in this table is illustrative. A study reported a dose-dependent increase in micronucleated polychromatic erythrocytes in male rats treated with this compound.

Table 2: Random Amplified Polymorphic DNA (RAPD-PCR) Analysis of this compound Exposure (Illustrative)

| Treatment Group | Dose (mg/kg bw) | No. of Animals | Primer(s) Used | Qualitative Changes in Banding Pattern |

| Vehicle Control | 0 | 5 | e.g., OPA-01, OPA-02 | Normal banding pattern |

| This compound | Various Doses | 5 per dose | e.g., OPA-01, OPA-02 | Appearance of new bands, disappearance of normal bands, changes in band intensity |

| Positive Control (e.g., Acrylamide) | Specific Dose | 5 | e.g., OPA-01, OPA-02 | Significant changes in banding pattern |

Note: Data in this table is illustrative. A study indicated that DNA from rats treated with this compound revealed polymorphic bands, including the appearance and disappearance of bands, which were not present in control animals.

Experimental Protocols

While specific experimental details for studies on this compound are not fully available, the following are detailed methodologies for the key genotoxicity assays relevant to this compound, based on internationally recognized guidelines.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

1. Test System:

-

Species: Typically rats or mice. The study on this compound utilized male rats.

-

Animal Health: Young, healthy adult animals are used.

2. Administration of Test Substance:

-

Route of Administration: The route should be relevant to potential human exposure. For this compound, oral gavage was used.

-

Dose Levels: A minimum of three dose levels are typically used, plus a negative (vehicle) control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).

-

Treatment Schedule: Animals are usually treated once or twice, 24 hours apart.

3. Sample Collection and Preparation:

-

Tissue: Bone marrow is typically extracted from the femur or tibia.

-

Sampling Time: For bone marrow, samples are collected 24 and 48 hours after the last administration.

-

Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is made on a glass slide. The slides are then stained (e.g., with Giemsa and May-Grünwald).

4. Analysis:

-

Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.

-

Toxicity Assessment: The ratio of PCEs to normochromatic erythrocytes (NCEs) is determined by counting at least 500 total erythrocytes to assess bone marrow suppression.

-

Statistical Analysis: Appropriate statistical methods are used to compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group.

Random Amplified Polymorphic DNA (RAPD-PCR) Assay

The RAPD-PCR technique is a PCR-based method that uses short, arbitrary primers to amplify random DNA segments. Changes in the resulting banding pattern can indicate DNA damage or mutations.

1. DNA Isolation:

-

High-quality genomic DNA is extracted from the target tissue (e.g., liver, blood) of control and treated animals.

2. PCR Amplification:

-

Primers: A set of short (typically 10-mer) primers of arbitrary sequence are selected.

-

PCR Reaction: The PCR mixture contains the isolated DNA, a selected primer, Taq polymerase, dNTPs, and PCR buffer.

-

Cycling Conditions: The PCR is run for a set number of cycles with specific temperatures for denaturation, annealing, and extension.

3. Gel Electrophoresis:

-

The amplified DNA fragments are separated by size using agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.

4. Data Analysis:

-

The banding patterns of the treated groups are compared to the control group.

-

Genotoxicity is indicated by the appearance of new bands, the disappearance of existing bands, or changes in the intensity of bands.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This widely used in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect point mutations (gene mutations).

1. Test System:

-

Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.

2. Metabolic Activation:

-

The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This is to mimic mammalian metabolism.

3. Experimental Procedure (Plate Incorporation Method):

-

Exposure: The test substance, the bacterial tester strain, and (if applicable) the S9 mix are combined in molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

4. Scoring and Interpretation:

-

Revertant Colonies: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each plate.

-

Positive Result: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the background (spontaneous revertant) count.

Visualizations

The following diagrams illustrate the general workflows of the key genotoxicity assays discussed.

Caption: Workflow for the in vivo micronucleus test.

Caption: Workflow for the RAPD-PCR genotoxicity assay.

Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Test).

An In-depth Technical Guide to the Safe Handling of Direct Violet 1 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for Direct Violet 1, a synthetic azo dye used in various laboratory applications. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental exposure.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3]

-

Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1][2]

Exposure Controls and Personal Protection

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.

2.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Ensure that an eyewash station and a safety shower are readily accessible.[2][4][5]

2.2. Personal Protective Equipment (PPE):

A summary of recommended PPE is provided in the table below.

| PPE Category | Specification | Purpose |

| Eye Protection | Safety goggles with side-shields.[1][2] | To protect eyes from dust and splashes. |

| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. |

| Skin and Body Protection | Impervious clothing, such as a lab coat.[1][2] | To minimize skin exposure. |

| Respiratory Protection | A suitable respirator should be worn when necessary.[2][4] | To prevent inhalation of dust or aerosols, especially during powder handling. |

Safe Handling and Storage Procedures

Proper handling and storage are critical to preventing accidents and exposure.

3.1. Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[1][2]

-

Minimize the generation and accumulation of dust.[4]

-

Do not eat, drink, or smoke when using this product.[1]

-

Remove and wash contaminated clothing before reuse.[4]

3.2. Storage:

-

Keep containers tightly closed in a cool, dry, and well-ventilated area.[1][4]

-

Store in light-resistant containers.[4]

-

Recommended storage temperatures are 4°C for the powder and -20°C or -80°C when in solvent.[1][2]

-

Keep away from direct sunlight and sources of ignition.[1][2]

-

Incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1][2]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth with water.[1] Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[4] |

| Inhalation | Remove the person to fresh air immediately.[4] If breathing is difficult, give oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[1][2] Avoid mouth-to-mouth resuscitation.[1][2] Get medical aid immediately.[4] |

| Skin Contact | Rinse the skin thoroughly with large amounts of water.[1][2] Remove contaminated clothing and shoes.[1][2] Get medical aid if irritation develops or persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove any contact lenses if present and easy to do.[2] Continue rinsing.[2] Get medical aid immediately.[4] |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and contain the material.

-

Personal Precautions: Use full personal protective equipment.[1][2] Evacuate personnel to safe areas and ensure adequate ventilation.[1][2] Avoid breathing vapors, mist, dust, or gas.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains or water courses.[1][2]

-

Methods for Cleaning Up: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1]

Toxicological and Physical Data

While comprehensive toxicological data for this compound is limited, the available information is summarized below.

| Data Point | Value |

| Molecular Formula | C₃₂H₂₂N₆Na₂O₈S₂[1][2] |

| Molecular Weight | 728.66 g/mol [1][2] |

| CAS Number | 2586-60-9[2][4] |

| Appearance | Violet Powder[4] |

| Odor | Odorless[4] |

| Acute Toxicity | Harmful if swallowed (Oral, Category 4).[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2).[2] Prolonged or repeated contact may cause skin irritation.[4] |

| Eye Damage/Irritation | Causes serious eye irritation (Category 2A).[2][3] Dust may cause irritation and inflammation.[4] |

| Respiratory Irritation | May cause respiratory irritation (Category 3).[2][3] May cause irritation of the respiratory tract.[4] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[1][2][4] |

| Mutagenicity | Mutagenicity data has been reported.[4] |

Experimental Protocols

Detailed, publicly available experimental protocols for the toxicological assessment of this compound are not available. However, such assessments would generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Examples include:

-

Acute Oral Toxicity: OECD Guideline 423

-

Dermal Irritation: OECD Guideline 404

-

Eye Irritation: OECD Guideline 405

-

Mutagenicity (e.g., Ames Test): OECD Guideline 471

Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound in the lab.

This guide is intended for use by trained professionals and should be supplemented with the specific Safety Data Sheet (SDS) for this compound before any handling or use. Always prioritize safety and adhere to established laboratory protocols.

References

In-Depth Technical Guide on the Proper Disposal of Direct Violet 1 Laboratory Waste

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling, treatment, and disposal of laboratory waste containing Direct Violet 1 (C.I. 22570). Adherence to these protocols is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a recommendation but a critical responsibility.

Characterization of this compound

This compound is a diazo dye with the chemical formula C₃₂H₂₂N₆Na₂O₈S₂ and a molecular weight of 728.66 g/mol .[2][3] Understanding its chemical and physical properties is fundamental to safe handling and effective disposal.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₂N₆Na₂O₈S₂ | [2][3] |

| Molecular Weight | 728.66 g/mol | [2][3] |

| CAS Number | 2586-60-9 | [2][3] |

| Appearance | Reddish-brown to violet powder | [3][4] |

| Solubility | Soluble in water | [3] |

| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. | [1][2] |

Laboratory Waste Management Workflow

A systematic approach to managing this compound waste is essential to minimize risk and ensure proper disposal. The following workflow outlines the key steps from waste generation to final disposal.

Experimental Protocols for On-site Treatment of this compound Waste

Before final disposal, on-site treatment to degrade the dye molecule is highly recommended to reduce its toxicity. Several advanced oxidation processes (AOPs) and enzymatic methods have proven effective for the degradation of azo dyes. The following are detailed experimental protocols that can be adapted for the treatment of aqueous this compound waste.

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down organic pollutants.

The Fenton reaction utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals.

Experimental Protocol:

-

Sample Preparation: Collect the aqueous this compound waste in a suitable glass reactor. Adjust the initial concentration of the dye to a known value if necessary for process optimization and monitoring.

-

pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid (H₂SO₄). This is the optimal pH for the Fenton reaction.

-

Reagent Addition:

-

Add a solution of ferrous sulfate (FeSO₄·7H₂O) to the dye solution to achieve a final concentration in the range of 0.1-0.5 mM.

-

Slowly add hydrogen peroxide (30% w/v) to the solution to achieve a final concentration in the range of 10-50 mM. The optimal ratio of [H₂O₂]/[Fe²⁺] should be determined empirically but a starting point of 100:1 is common.

-

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes). Quench the reaction in the aliquots by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 10.

-

Analysis: Centrifuge or filter the quenched aliquots to remove precipitated iron hydroxides. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound (approximately 550 nm).

-

Termination and Neutralization: Once the degradation is complete (as indicated by the disappearance of color and confirmed by spectrophotometry), neutralize the treated effluent to a pH between 6.0 and 8.0 with a suitable base (e.g., sodium hydroxide) before proceeding to final disposal.

Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals.

Experimental Protocol:

-

Sample Preparation: Place the aqueous this compound waste into a gas-washing bottle or a column reactor equipped with a gas diffuser.

-

pH Adjustment: Adjust the pH of the solution. Ozonation can be effective over a range of pH values, but degradation is often enhanced at alkaline pH (e.g., pH 9-11) due to the increased generation of hydroxyl radicals.

-

Ozone Generation and Introduction: Generate ozone from an oxygen source using an ozone generator. Bubble the ozone gas through the dye solution at a constant flow rate.

-

Reaction: Continue the ozonation for a predetermined period, stirring the solution if possible to enhance mass transfer.

-

Monitoring: Monitor the degradation of the dye as described in the Fenton's reagent protocol.

-

Termination and Neutralization: Once the reaction is complete, stop the ozone flow. If the pH was adjusted, neutralize the solution. Any residual ozone will naturally decompose.

Enzymatic Degradation using Laccase

Laccases are multi-copper oxidases that can decolorize a wide range of dyes.

Experimental Protocol:

-

Sample Preparation: In a suitable reaction vessel, prepare a solution of this compound in a buffer appropriate for the chosen laccase (e.g., 100 mM sodium acetate buffer, pH 5.0).

-

Enzyme Addition: Add a purified laccase preparation to the dye solution to a final activity of approximately 1-5 U/mL.

-

Reaction: Incubate the mixture at a temperature optimal for the laccase (e.g., 30-50 °C) with gentle agitation.

-

Monitoring: Monitor the decolorization of the dye over time using a UV-Vis spectrophotometer.

-

Termination: The enzymatic reaction can be stopped by heat denaturation or by adding a specific inhibitor if necessary. For waste treatment purposes, allowing the reaction to proceed to completion is usually sufficient.

-

Post-treatment: The treated effluent, now containing denatured enzyme and degradation products, should be disposed of as chemical waste.

Final Disposal of Treated and Untreated Waste

All waste streams containing this compound, whether treated or untreated, must be disposed of as hazardous chemical waste.

-

Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. The date of accumulation should also be included.

-

Containerization: Use chemically resistant, leak-proof containers with secure lids. Ensure that incompatible waste types are not mixed.

-

Collection: Arrange for the collection of the hazardous waste by a certified and licensed hazardous waste disposal company. Follow all institutional and local regulations for waste pickup and documentation.

-

Solid Waste: Contaminated solid waste, such as personal protective equipment (gloves, lab coats), weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste bag or container and disposed of through the same hazardous waste stream.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound powder or solutions.

-

Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Spill Management: In case of a spill, contain the material and prevent it from entering drains. For small spills of the powder, carefully sweep it up and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water.

By implementing these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound waste, protecting both personnel and the ecosystem.

References

Methodological & Application

Application Notes and Protocols: Reactive Violet Dye Staining for Adherent Cell Viability Assessment

Introduction

In cellular and drug development research, accurate assessment of cell viability is critical for interpreting experimental outcomes. Reactive violet dyes are amine-reactive, fluorescent probes that serve as effective tools for distinguishing between live and dead cells in adherent cell cultures. These dyes are impermeant to the intact plasma membranes of live cells. However, in cells with compromised membrane integrity, a hallmark of cell death, the dye enters the cytoplasm and covalently binds to intracellular amines. This stable covalent linkage results in a bright fluorescent signal in dead cells, which can withstand subsequent fixation and permeabilization steps, making it compatible with immunofluorescence staining.[1][2] In contrast, live cells exhibit only dim surface fluorescence due to the limited availability of extracellular amines for reaction.[1][2] This significant difference in fluorescence intensity allows for clear discrimination between live and dead cell populations.

Principle of Action

The mechanism of reactive violet dyes relies on the differential permeability of live versus dead cell membranes. In viable cells, the intact plasma membrane prevents the entry of the dye into the cytoplasm. Consequently, the dye can only react with a small number of primary amines on the cell surface, leading to minimal fluorescence. In non-viable cells, the compromised plasma membrane allows the dye to freely enter the cytoplasm, where it reacts with the abundant intracellular proteins. This covalent binding to numerous amine groups results in a substantial increase in fluorescence intensity, often over 50-fold greater than that of live cells.[2]

Applications

-

Cell Viability and Cytotoxicity Assays: Quantify the percentage of live and dead cells in response to various treatments.

-

Multiplexing with Immunofluorescence: Compatible with fixation and permeabilization, allowing for simultaneous analysis of cell viability and intracellular protein targets.

-

Flow Cytometry and Fluorescence Microscopy: Versatile for both imaging-based and high-throughput screening applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for using a representative reactive violet dye for staining adherent cells.

| Parameter | Value | Notes |

| Excitation Wavelength (max) | ~405 nm | Compatible with violet laser lines. |

| Emission Wavelength (max) | ~450 nm | Emission is typically in the blue to violet range. |

| Dye Concentration | 1:1000 dilution of stock | Titration is recommended for optimal concentration depending on the cell type.[2] |

| Incubation Time | 15-30 minutes | [1] |

| Incubation Temperature | Room Temperature | [1] |

| Fixative | 4% Paraformaldehyde | Recommended for downstream processing.[1] |

Experimental Protocols

Protocol 1: Viability Staining of Adherent Cells for Fluorescence Microscopy

This protocol describes the fundamental steps for staining adherent cells with a reactive violet dye to assess viability.

Materials:

-

Adherent cells cultured on coverslips or in imaging-compatible plates

-

Reactive Violet Dye (stock solution)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Protein-free buffer (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS)

-

4% Paraformaldehyde (PFA) in PBS (optional, for fixation)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

Aspirate the culture medium from the adherent cells.

-

Gently wash the cells twice with PBS to remove any residual serum, as proteins can interfere with the staining.[1]

-

-

Dye Preparation:

-

Prepare the reactive violet dye working solution by diluting the stock solution 1:1000 in a protein-free buffer like DPBS.

-

-

Cell Staining:

-

Add the reactive violet dye working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 15-30 minutes at room temperature, protected from light.[1]

-

-

Washing:

-

Aspirate the dye solution.

-

Wash the cells three times with PBS to remove any unbound dye.[1]

-

-

Fixation (Optional):

-

Imaging:

Protocol 2: Combined Viability Staining and Immunofluorescence

This protocol integrates the viability staining from Protocol 1 with a standard immunofluorescence workflow.

Materials:

-

All materials from Protocol 1

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody

-

Fluorophore-conjugated Secondary Antibody

Procedure:

-

Viability Staining and Fixation:

-

Follow steps 1-5 from Protocol 1 to stain and fix the cells.

-

-

Permeabilization:

-

If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[1]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate for 1 hour at room temperature, protected from light.[1]

-

-

Final Washes and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.[1]

-

Mount the coverslips with mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with the appropriate filter sets for the reactive violet dye and the secondary antibody fluorophore.

-

Visualizations

Caption: Mechanism of live/dead cell discrimination by reactive violet dye.

Caption: Workflow for combined viability and immunofluorescence staining.

References

Using Direct Violet 1 for cell viability assays

With the increasing demand for accurate and reliable methods to assess cell health, particularly in complex multi-parameter analyses such as flow cytometry, robust viability dyes are essential. This document provides detailed application notes and protocols for the use of Reactive Violet 1, a fluorescent, amine-reactive dye, for the discrimination of viable and non-viable mammalian cells. It is especially suited for experimental setups that require subsequent fixation and permeabilization for intracellular analysis.

Principle of Action

Reactive Violet 1 is a cell-impermeant dye that selectively penetrates cells with compromised plasma membranes, a hallmark of cell death. In contrast, live cells with intact membranes exclude the dye. Once inside a dead or dying cell, Reactive Violet 1 covalently binds to free primary amines on intracellular proteins. This stable, covalent modification ensures that the differential staining between live and dead cells is preserved throughout fixation and permeabilization procedures. Live cells, which only react with the dye on their surface proteins, exhibit a dim fluorescent signal, whereas dead cells, with their abundance of accessible intracellular proteins, fluoresce brightly. This significant difference in fluorescence intensity allows for clear and distinct separation of live and dead cell populations.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the effective use of Reactive Violet 1, compiled from protocols for analogous violet fixable viability dyes.

| Parameter | Value | Notes |

| Excitation Maximum (λex) | ~405 nm | Compatible with the violet laser of most flow cytometers. |

| Emission Maximum (λem) | ~450 nm | Signal is typically detected in a channel with a 450/50 nm bandpass filter.[1] |

| Recommended Stock Solution Concentration | 1 mg/mL in anhydrous DMSO | Prepare fresh and protect from light and moisture. |

| Typical Working Concentration | 1:1000 dilution of stock solution | This should be optimized for each cell type and experimental condition. |

| Incubation Time | 15-30 minutes | Longer incubation times may lead to increased background staining of live cells. |

| Incubation Temperature | Room Temperature or 4°C | Incubation on ice can reduce non-specific staining. |

| Cell Density for Staining | 1 x 10^6 to 1 x 10^7 cells/mL | |

| Fluorescence Intensity Difference (Dead:Live) | >50-fold | Provides a clear distinction between live and dead cell populations.[1] |

Experimental Protocols

Reagent Preparation

Reactive Violet 1 Stock Solution (1 mg/mL):

-

Bring a vial of lyophilized Reactive Violet 1 and a vial of high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.

-

Add the appropriate volume of DMSO to the dye vial to create a 1 mg/mL stock solution.

-

Vortex thoroughly until the dye is completely dissolved.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.

-

Store at -20°C or -80°C, protected from light.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and wash them once with a protein-free and azide-free buffer, such as Dulbecco's Phosphate-Buffered Saline (DPBS). Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

-

Cell Resuspension: Resuspend the cell pellet in DPBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

-

Staining: Add the appropriate volume of Reactive Violet 1 stock solution for a final dilution of 1:1000. For example, add 1 µL of stock solution to 1 mL of cell suspension. Vortex gently to mix.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.

-

Washing: After incubation, wash the cells by adding at least 2 volumes of a staining buffer (e.g., PBS with 2% FBS) and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step if necessary.

-

Fixation and Permeabilization: Proceed with your standard protocol for cell surface staining with fluorescently conjugated antibodies, if required. Following surface staining, fix and permeabilize the cells using a suitable commercial kit or established laboratory protocol.

-

Intracellular Staining and Analysis: Perform intracellular staining as required for your experiment. Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

-

Flow Cytometry: Analyze the samples on a flow cytometer equipped with a violet laser. Detect the Reactive Violet 1 signal in a channel with a bandpass filter appropriate for its emission spectrum (e.g., 450/50 nm).[1]

Visualizations

Caption: Mechanism of Reactive Violet 1 staining in live versus dead cells.

Caption: General experimental workflow for viability staining.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Staining of Live Cells | Dye concentration is too high. | Titrate the dye to determine the optimal concentration for your specific cell type and experimental conditions. |

| Incubation time is too long. | Reduce the incubation time to 15 minutes. | |

| Presence of protein in the staining buffer. | Ensure the initial staining is performed in a protein-free buffer like DPBS. | |

| Weak Signal in Dead Cells | Dye concentration is too low. | Increase the dye concentration in your titration experiments. |

| Insufficient number of dead cells. | Include a positive control of heat-killed or chemically-treated cells to confirm dye performance. | |

| Dye has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. | |

| High Compensation Required | Spectral overlap with other fluorochromes. | Use appropriate compensation controls (single-stained samples) for accurate data analysis. |

| Loss of a Clear Live/Dead Distinction After Fix/Perm | Incomplete covalent reaction. | Ensure the washing step after staining is thorough to remove any unbound dye before fixation. |

| Harsh fixation/permeabilization reagents. | Test different fixation/permeabilization buffers to ensure compatibility with the dye and other antibodies. |

References

Application Note: Quantification of Biofilm Formation using Staining Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation is a critical process in microbial pathogenesis and industrial biofouling, necessitating accurate and reproducible quantification methods. While various techniques exist, staining assays remain a cornerstone for their simplicity, high-throughput capability, and cost-effectiveness. The most widely adopted method for quantifying biofilm mass involves the use of Crystal Violet (CV), a basic dye that stains both the microbial cells and the extracellular polymeric substance (EPS) matrix.

This application note provides a detailed protocol for the quantification of biofilm formation using the Crystal Violet staining assay. While the query specified Direct Violet 1, a comprehensive review of scientific literature indicates that Crystal Violet is the standard and well-validated dye for this application. Currently, there are no established or published protocols for the use of this compound in biofilm quantification. Therefore, we present the robust and universally accepted Crystal Violet method to ensure reliable and reproducible results.

Principle of the Crystal Violet Assay

The Crystal Violet assay is a colorimetric method used to determine the total biomass of a biofilm. The positively charged CV molecules bind to negatively charged components of the biofilm, including polysaccharides in the EPS matrix and microbial cells. After a staining period, unbound dye is washed away, and the retained dye is solubilized. The absorbance of the solubilized dye is then measured, which is directly proportional to the amount of biofilm formed.

Experimental Protocol: Crystal Violet Biofilm Quantification Assay

This protocol is designed for a 96-well microtiter plate format, which is ideal for high-throughput screening of biofilm formation under various conditions or in the presence of antimicrobial agents.

Materials:

-

96-well flat-bottom sterile microtiter plates (polystyrene)

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth, RPMI-1640)

-

0.1% (w/v) Crystal Violet solution in deionized water

-

30% (v/v) Acetic Acid in deionized water (for solubilization)

-

Phosphate-buffered saline (PBS) or sterile deionized water for washing

-

Microplate reader capable of measuring absorbance at 570-600 nm

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow a fresh overnight culture of the microorganism in the appropriate liquid medium.

-

Dilute the overnight culture in fresh medium to the desired starting concentration (a common starting point is a 1:100 dilution, which can be optimized).

-

-

Biofilm Formation:

-

Dispense 200 µL of the diluted microbial culture into the wells of a 96-well microtiter plate.

-

Include negative control wells containing sterile medium only to measure background staining.

-

Typically, 4-8 replicate wells are used for each condition to ensure statistical significance.[1][2]

-

Incubate the plate under static conditions at the optimal growth temperature for the microorganism (e.g., 37°C for many bacteria) for 24-48 hours, or the desired time for biofilm formation.

-

-

Washing:

-

Staining:

-

Washing:

-

Remove the Crystal Violet solution by inverting and shaking the plate.

-

Wash the wells three to four times with 200 µL of PBS or sterile deionized water to remove excess stain.[2] After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.[2]

-

Incubate the plate at room temperature for 10-15 minutes with gentle shaking to ensure complete solubilization of the dye.

-

-

Quantification:

Data Presentation

The results of a biofilm quantification experiment can be summarized in a table for clear comparison between different strains, treatments, or conditions.

| Strain/Treatment | Replicate 1 (OD 590nm) | Replicate 2 (OD 590nm) | Replicate 3 (OD 590nm) | Replicate 4 (OD 590nm) | Mean OD 590nm | Standard Deviation |

| Control (Wild Type) | 0.852 | 0.875 | 0.833 | 0.861 | 0.855 | 0.017 |

| Mutant A | 0.214 | 0.231 | 0.209 | 0.225 | 0.220 | 0.010 |

| Treatment X (10 µg/mL) | 0.456 | 0.478 | 0.449 | 0.465 | 0.462 | 0.012 |

| Treatment Y (10 µg/mL) | 0.812 | 0.835 | 0.799 | 0.821 | 0.817 | 0.015 |

| Medium Only (Blank) | 0.051 | 0.055 | 0.053 | 0.052 | 0.053 | 0.002 |

Table 1: Illustrative data from a Crystal Violet biofilm assay. The mean absorbance (OD) is proportional to the biofilm mass. Data should be background-subtracted by subtracting the mean OD of the medium-only blank.

Visualizations

Experimental Workflow Diagram

References

Direct Violet 1: Application and Protocols for Protein-Protein Interaction Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Violet 1, a diazo dye, has emerged as a potent inhibitor of specific protein-protein interactions (PPIs), demonstrating significant potential in therapeutic research and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in the screening of PPI inhibitors, with a focus on its activity against the SARS-CoV-2 Spike-ACE2 and TNFα-TNFR1 interactions.

Mechanism of Action

This compound functions as a competitive inhibitor, disrupting the binding between two interacting proteins. By occupying the binding site on one of the protein partners, it sterically hinders the formation of the protein complex, thereby blocking downstream signaling pathways. This inhibitory action has been quantified for key interactions, making it a valuable tool for in vitro and cell-based screening assays.

Quantitative Data Summary

The inhibitory activity of this compound against specific protein-protein interactions has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Target Interaction | Assay Type | IC50 Value (µM) | Reference |

| SARS-CoV-2 S-RBD binding to human ACE2 | Biochemical | 1.47 | [1] |

| SARS-CoV-S1S2 binding to ACE2 | Biochemical | 2.63 | [1] |

| TNF-R1 binding to TNFα | Biochemical | 2.11 | [1] |

| SARS-CoV-2 pseudovirus entry into hACE2 expressing host cells | Cell-based | 35.8 | [1] |

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Spike-ACE2 Interaction and Inhibition

The interaction between the Spike protein of SARS-CoV-2 and the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells is the critical first step for viral entry. This compound inhibits this interaction, thereby blocking the virus from entering the cell and initiating infection.

TNFα-TNFR1 Signaling and Inhibition